molecular formula C15H16N2O2 B1341203 N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide CAS No. 926234-94-8

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B1341203
CAS No.: 926234-94-8
M. Wt: 256.3 g/mol
InChI Key: AONNMSDSXNNJPE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide: is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of an amide group, a methoxy group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Chemistry: N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate enzyme-substrate interactions and to develop new therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide
  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide

Comparison:

  • N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide: Similar in structure but with a different position of the methyl group, which can affect its reactivity and biological activity.
  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide: Contains a pyrrolidine ring, which can enhance its binding affinity to certain enzymes or receptors.
  • N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide: The presence of a heptyloxy group increases its hydrophobicity, potentially altering its solubility and interaction with biological membranes.

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide stands out due to its specific substitution pattern, which provides a unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-5-11(6-4-10)15(18)17-13-9-12(16)7-8-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNMSDSXNNJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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